- Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol, Journal of the Chemical Society, 1987, (9), 1909-14

Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)

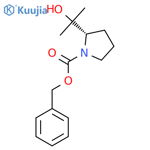

![2-[(2S)-pyrrolidin-2-yl]propan-2-ol structure](https://es.kuujia.com/scimg/cas/92053-25-3x500.png)

92053-25-3 structure

Nombre del producto:2-[(2S)-pyrrolidin-2-yl]propan-2-ol

Número CAS:92053-25-3

MF:C7H15NO

Megavatios:129.200102090836

MDL:MFCD11975452

CID:1971699

PubChem ID:12732179

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Propiedades químicas y físicas

Nombre e identificación

-

- (2S)-a,a-dimethyl-2-Pyrrolidinemethanol

- (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine

- (S)-dimethylprolidin-2-ylmethanol

- CTK0A9772

- AG-E-11081

- AC1MBG19

- (S)-1-methyl-1-(2-pyrrolidinyl)ethanol

- [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine

- SBB017513

- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-

- (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin

- (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine

- (S)-2-(pyrrolidin-2-yl)propan-2-ol

- (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol

- (S)-2-pyrrolidin-2-yl-propan-2-ol

- (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol

- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine

- (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL

- (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine

- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi

- 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)

- (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,

- 2-[(2s)-pyrrolidin-2-yl]propan-2-ol

- AK170520

- PSXWGNIMIRRWRB-LURJTMIESA-N

- FCH933269

- SB21854

- alpha,alpha-Dimethylpyrrolidine-2alpha-methanol

- (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)

- 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)

- (2S)-α,α-Dimethylpyrrolidin-2-methanol

- (S)-α,α-Dimethyl-2-pyrrolidinemethanol

- AKOS006339532

- MFCD11975452

- SCHEMBL1266740

- CS-0052120

- EN300-2953728

- DS-7588

- 92053-25-3

- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol

-

- MDL: MFCD11975452

- Renchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1

- Clave inchi: PSXWGNIMIRRWRB-LURJTMIESA-N

- Sonrisas: C([C@H]1NCCC1)(O)(C)C

Atributos calculados

- Calidad precisa: 129.11500

- Masa isotópica única: 129.115364102g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 101

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.3

- Superficie del Polo topológico: 32.299

Propiedades experimentales

- Punto de ebullición: 195.7±13.0°C at 760 mmHg

- PSA: 32.26000

- Logp: 0.83810

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

2-[(2S)-pyrrolidin-2-yl]propan-2-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2953728-10g |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol |

92053-25-3 | 10g |

$1442.0 | 2023-09-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12193-25G |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol |

92053-25-3 | 97% | 25g |

¥ 13,054.00 | 2023-04-13 | |

| Chemenu | CM109066-250mg |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol |

92053-25-3 | 97% | 250mg |

$78 | 2024-07-20 | |

| eNovation Chemicals LLC | D583267-250mg |

(S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE, |

92053-25-3 | 95% | 250mg |

$384 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S178234-100mg |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol |

92053-25-3 | 97% | 100mg |

¥294.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14670-100mg |

(S)-2-(Pyrrolidin-2-yl)propan-2-ol |

92053-25-3 | 100mg |

¥1256.0 | 2021-09-04 | ||

| Enamine | EN300-2953728-10.0g |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol |

92053-25-3 | 95.0% | 10.0g |

$1126.0 | 2025-03-19 | |

| Alichem | A109004838-250mg |

(S)-2-(Pyrrolidin-2-yl)propan-2-ol |

92053-25-3 | 95% | 250mg |

$247.20 | 2023-08-31 | |

| eNovation Chemicals LLC | D583267-100mg |

(S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE, |

92053-25-3 | 95% | 100mg |

$260 | 2024-05-24 | |

| Advanced ChemBlocks | I-9091-5G |

(2S)-Alpha,Alpha-dimethyl-2-pyrrolidinemethanol |

92053-25-3 | 97% | 5G |

$775 | 2023-09-15 |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 12 h, reflux; 72 h, rt

Referencia

- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; cooled; overnight, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referencia

- Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Solvents: Methanol ; 24 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water

Referencia

- A New Class of Modular Chiral Ligands with Fluxional Groups, Journal of the American Chemical Society, 2003, 125(31), 9306-9307

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid

Referencia

- Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions, Tetrahedron, 2019, 75(37),

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 15 h, reflux

Referencia

- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis, ARKIVOC (Gainesville, 2012, (3), 5-19

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 1 atm, rt

Referencia

- Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach, Angewandte Chemie, 2009, 48(3), 496-499

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referencia

- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols, Organic Letters, 2015, 17(9), 2242-2245

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Referencia

- Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 50 psi, rt

Referencia

- Preparation of thiophene derivatives as anticancer agents, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Potassium hydroxide Solvents: Methanol

1.2 Reagents: Potassium hydroxide Solvents: Methanol

Referencia

- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referencia

- Asymmetric cyclopentannulation reactions: scope and limitation, 2003, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 °C; 2 h, 0 - 25 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11

Referencia

- Reagents and methods for oligonucleotide synthesis, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Referencia

- Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols, Chemical Science, 2012, 3(10), 2949-2957

Métodos de producción 16

Condiciones de reacción

Referencia

- Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

Referencia

- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; rt; 2 h, rt; rt → 0 °C

1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

Referencia

- Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency, Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials

- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

- (S)-tert-Butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol

- (s)-2-(1-benzylpyrrolidin-2-yl)propan-2-ol

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Literatura relevante

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol) Productos relacionados

- 1805540-27-5(2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid)

- 1248091-98-6(propyl(1,3-thiazol-5-yl)methylamine)

- 1823942-60-4(Ethyl 5-bromo-3-methylpyrazine-2-carboxylate)

- 1186502-34-0(1-{5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-one)

- 2229609-57-6(1-amino-2-(5-methyl-2-nitrophenyl)propan-2-ol)

- 2165501-24-4(trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol)

- 1186634-98-9(1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine)

- 1021041-49-5(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide)

- 688356-98-1(Methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate)

- 2171894-31-6(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92053-25-3)2-[(2S)-pyrrolidin-2-yl]propan-2-ol

Pureza:99%

Cantidad:1g

Precio ($):192.0